![molecular formula C16H30N2O2S3 B15163264 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole CAS No. 193624-56-5](/img/structure/B15163264.png)
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of two butoxypropylsulfanyl groups attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate thiadiazole precursors with butoxypropylsulfanyl reagents. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The butoxypropylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazoles.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of antimicrobial agents.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole exerts its effects is primarily related to its ability to interact with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various molecular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole: The parent compound of the thiadiazole family.
2,5-Dimethyl-1,3,4-thiadiazole: A similar compound with methyl groups instead of butoxypropylsulfanyl groups.
2,5-Diphenyl-1,3,4-thiadiazole: Another derivative with phenyl groups.
Uniqueness: 2,5-Bis[(1-butoxypropyl)sulfanyl]-1,3,4-thiadiazole is unique due to the presence of butoxypropylsulfanyl groups, which impart distinct chemical and physical properties. These groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
193624-56-5 |
|---|---|
Molecular Formula |
C16H30N2O2S3 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
2,5-bis(1-butoxypropylsulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H30N2O2S3/c1-5-9-11-19-13(7-3)21-15-17-18-16(23-15)22-14(8-4)20-12-10-6-2/h13-14H,5-12H2,1-4H3 |
InChI Key |
FSZXMBXDDGZWBF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CC)SC1=NN=C(S1)SC(CC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


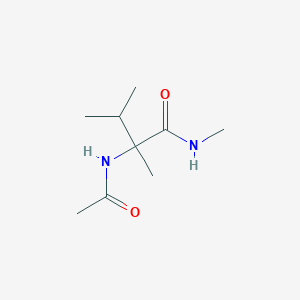
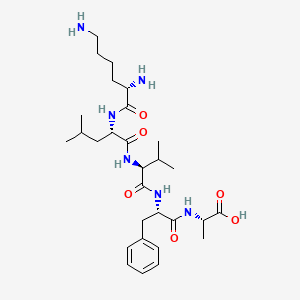

![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)
![Cyclopenta[c]pyran-1,6-dione, 3,4,4a,5-tetrahydro-7-phenyl-](/img/structure/B15163207.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
![{2-[(1-Methoxyhexa-2,4-dien-1-yl)peroxy]propan-2-yl}benzene](/img/structure/B15163218.png)
![Propanoic acid, 3-[bis(1-methylethyl)phosphino]-, methyl ester](/img/structure/B15163219.png)
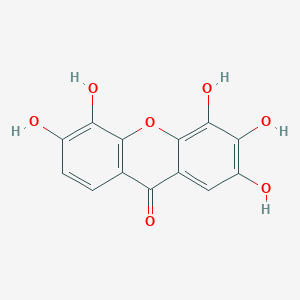
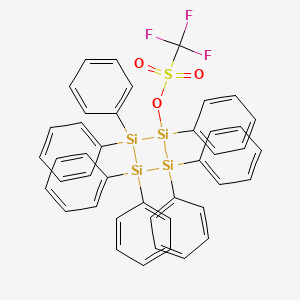
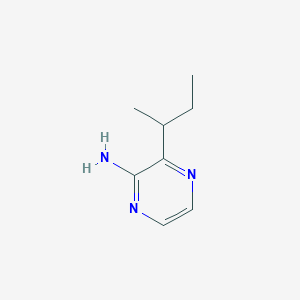
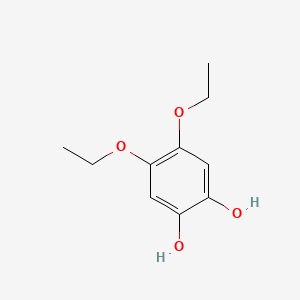
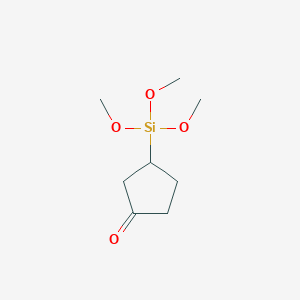
![3-[2-(4-Hydroxyanilino)ethyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B15163267.png)
